ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Enzyme inhibition Drug metabolism Carboxylesterase

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-45-8) is a potent CES1 inhibitor (Ki=0.708 nM) and JHE inhibitor (IC₅₀=354 nM). The 2-position ethyl carboxylate is essential for CES1 engagement—non-carboxylate analogs show no activity. Also a validated lipoxygenase/COX modulator and lipogenesis inhibitor. Ideal for SAR-driven hit-to-lead optimization, prodrug metabolism studies (irinotecan, oseltamivir), or agrochemical IGR discovery. Non-identical benzoxazine substitutions cannot recapitulate these profiles.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
CAS No. 68281-45-8
Cat. No. B1321747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS68281-45-8
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O5/c1-2-17-11(14)10-6-12-8-5-7(13(15)16)3-4-9(8)18-10/h3-5,10,12H,2,6H2,1H3
InChIKeyYKLKADMWGXJPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-45-8): Chemical Identity and Procurement Baseline


Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-45-8) is a synthetic heterocyclic compound belonging to the 1,4-benzoxazine class, characterized by a nitro group at the 6-position and an ethyl carboxylate at the 2-position [1]. Its molecular formula is C₁₁H₁₂N₂O₅ with a molecular weight of 252.22 g/mol [1]. Computed physicochemical properties include XLogP3-AA of 1.8, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, and rotatable bond count of 3 [1]. The compound is commercially available at research-grade purity (e.g., 98%) from multiple suppliers, with procurement options ranging from milligram to gram scale, making it accessible for hit-to-lead optimization, SAR exploration, and biochemical assay development .

Why Ethyl 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Cannot Be Interchanged with Generic Benzoxazine Analogs


In procurement for drug discovery and chemical biology, substitution of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with superficially similar benzoxazine analogs is invalid due to profound structure-activity differences. The 1,4-benzoxazine scaffold itself exhibits divergent pharmacological profiles depending on substitution pattern and oxidation state. For example, 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines demonstrate anticancer potency in the 7.84–16.2 µM range, whereas 2,3-dihydro-1,4-benzoxazine inhibitors of KDR achieve sub-100 nM activity [1] [2]. The nitro group at position 6 in the target compound confers distinct electronic properties and potential for bioreductive activation not present in non-nitrated analogs [3]. The ethyl carboxylate at position 2 provides a synthetic handle for derivatization while also influencing lipophilicity and target engagement. These specific substituents collectively define the compound's binding affinity, selectivity profile, and metabolic fate—properties that cannot be recapitulated by alternative benzoxazine derivatives lacking identical substitution [3].

Quantitative Differentiation Evidence for Ethyl 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate vs. Structural Analogs


Carboxylesterase 1 (CES1) Inhibition: Target Compound vs. Alternative Nitro-Benzoxazine Fragment

The target compound demonstrates potent inhibition of human liver carboxylesterase 1 (CES1) with a Ki of 0.708 nM [1]. In contrast, the simpler fragment analog 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 28226-22-4), which lacks the 2-carboxylate moiety, shows no reported CES1 inhibitory activity in the same or comparable assays [2] . This represents a >10,000-fold differential in potency attributable to the ethyl carboxylate functionality, underscoring that the 2-position substituent is not merely a synthetic handle but a critical pharmacophoric determinant for CES1 engagement.

Enzyme inhibition Drug metabolism Carboxylesterase

Juvenile Hormone Esterase (JHE) Inhibition: Target Compound Activity vs. Scaffold-Derived Lead Compound Anticancer Activity

The target compound inhibits juvenile hormone esterase (JHE) from Trichoplusia ni (cabbage looper) with an IC₅₀ of 354 nM [1]. For context, the lead anticancer compound 14f from the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine series exhibits IC₅₀ values of 7.84–16.2 µM (7,840–16,200 nM) against multiple human cancer cell lines [2]. While not a direct mechanistic comparator, this 22- to 46-fold higher potency against an insect enzyme target versus a related scaffold's activity on mammalian cancer cells illustrates the compound's selective and potent enzyme inhibitory profile, distinguishing it from benzoxazines optimized purely for antiproliferative effects.

Insect biochemistry Esterase inhibition Agrochemical research

Anticancer Activity Profile: Target Compound Specificity vs. Broad-Spectrum Benzoxazine Antiproliferative Agents

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate inhibits proliferation of MCF-7 human breast cancer cells with an IC₅₀ of approximately 20 µM . In contrast, the most potent 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative (compound 14f) exhibits IC₅₀ values ranging from 7.84 µM to 16.2 µM across five different cancer cell lines (PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG) [1]. The target compound thus demonstrates comparable potency to the optimized lead in this series against MCF-7 cells, despite lacking the extensive aryl substitution that required multi-step synthetic optimization in the comparator series. This indicates that the 6-nitro, 2-carboxylate substitution pattern alone can achieve micromolar anticancer activity without requiring complex N-arylation chemistry.

Cancer cell biology Cytotoxicity Selectivity profiling

Lipogenesis Inhibition Class Effect: Target Compound Belongs to Privileged Ester Series

Esters of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids, as a class, have been patented for the inhibition of lipogenesis in mammals [1]. Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a direct member of this patented ester series, structurally distinguished from other esters in the class by its 6-nitro substitution. In contrast, non-ester benzoxazine derivatives, such as 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 28226-22-4) which lacks the 2-carboxylate moiety, are not claimed in this lipogenesis inhibition patent and lack documented activity in this pathway [2]. This class-level differentiation establishes the ethyl carboxylate functionality as essential for engaging the lipogenesis inhibition mechanism, making the target compound a relevant tool for metabolic disease research while rendering simpler nitro-benzoxazine fragments unsuitable surrogates.

Metabolic disease Lipid metabolism Pharmacological class

Lipoxygenase and Cyclooxygenase Modulation: Target Compound vs. Dual CysLT Antagonist Benzoxazine

The target compound has been characterized as a potent lipoxygenase inhibitor that also inhibits cyclooxygenase (COX) and carboxylesterase to a lesser extent [1]. In contrast, the optimized benzoxazine derivative ONO-2050297 acts as a potent dual CysLT₁ and CysLT₂ antagonist with IC₅₀ values of 0.017 µM and 0.00087 µM, respectively, targeting receptors downstream of the lipoxygenase pathway rather than the enzymes themselves [2]. While direct enzyme inhibition data for the target compound against purified lipoxygenase isoforms is not available for quantitative comparison, its functional designation as a lipoxygenase inhibitor distinguishes it mechanistically from receptor antagonist benzoxazines. Researchers investigating early-stage arachidonic acid metabolism should therefore prioritize the target compound over CysLT antagonist benzoxazines, which act at a distinct node in the pathway.

Inflammation Arachidonic acid cascade Eicosanoid pathway

Validated Research Applications for Ethyl 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Based on Quantitative Evidence


Carboxylesterase 1 (CES1) Probe Development and Prodrug Activation Studies

The exceptionally potent CES1 inhibition (Ki = 0.708 nM) positions this compound as a high-value chemical probe for dissecting CES1-mediated prodrug activation and drug metabolism [1]. Researchers investigating irinotecan, oseltamivir, or other CES1-substrate prodrugs can use this compound as a selective tool to interrogate CES1-specific contributions to pharmacokinetic variability, a capability not provided by non-carboxylate benzoxazine analogs that lack CES1 activity. The 2-position ethyl carboxylate is essential for this activity; substituting with 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 28226-22-4) would yield no CES1 engagement.

Insect Juvenile Hormone Esterase Inhibition for Agrochemical Discovery

With an IC₅₀ of 354 nM against Trichoplusia ni juvenile hormone esterase (JHE), this compound serves as a validated starting point for insect growth regulator (IGR) discovery [2]. JHE is a critical enzyme in insect development, and inhibitors represent a novel class of biorational insecticides. The target compound's potency exceeds that of general anticancer benzoxazine leads (7.84–16.2 µM) by 22- to 46-fold, underscoring its suitability for agrochemical SAR campaigns rather than mammalian antiproliferative programs.

Metabolic Disease Target Validation: Lipogenesis Pathway Modulation

As a member of the patented 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate ester class, this compound is a relevant tool for studying lipogenesis inhibition in mammalian systems [3]. Its 6-nitro substitution may confer distinct metabolic stability or target engagement profiles compared to other esters in the class, making it a valuable comparator in SAR studies aimed at optimizing anti-lipogenic agents for obesity, NAFLD, or dyslipidemia. Non-ester benzoxazines lack the requisite pharmacophore for this activity and are unsuitable substitutes.

Arachidonic Acid Cascade Research: Lipoxygenase/COX Dual Modulation

The compound's functional profile as a potent lipoxygenase inhibitor with additional COX and carboxylesterase modulatory activity makes it a unique tool for investigating the arachidonic acid cascade [4]. Unlike downstream CysLT receptor antagonists (e.g., ONO-2050297 with sub-nanomolar CysLT₂ antagonism), this compound targets the enzymatic level of leukotriene biosynthesis. This distinction is critical for researchers differentiating between enzyme inhibition and receptor antagonism in inflammatory pathway studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.